molecular formula C10H8N4S B147916 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole CAS No. 138572-15-3

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole

Cat. No.: B147916
CAS No.: 138572-15-3
M. Wt: 216.26 g/mol
InChI Key: FHECVOVKWPDTPU-UHFFFAOYSA-N
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Description

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole typically involves the reaction of 4-methyl-3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with cyanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the cyanamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The cyanamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyanamide group under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The cyanamide group can also form covalent bonds with nucleophilic sites in biomolecules, further enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-phenyl-1,2,4-thiadiazole-5-carboxylic acid
  • 4-Methyl-3-phenyl-1,2,4-thiadiazole-5-thiol
  • 4-Methyl-3-phenyl-1,2,4-thiadiazole-5-amine

Uniqueness

5-Cyanimino-4,5-dihydro-4-methyl-3-phenyl-1,2,4-thiadiazole is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential applications compared to other thiadiazole derivatives. The combination of the thiadiazole ring and the cyanamide group enhances its biological activity and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-methyl-3-phenyl-1,2,4-thiadiazol-5-ylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14-9(8-5-3-2-4-6-8)13-15-10(14)12-7-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHECVOVKWPDTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NSC1=NC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400425
Record name (4-Methyl-3-phenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138572-15-3
Record name (4-Methyl-3-phenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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